1-Bromo-3-(3-bromopropanesulfonyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10Br2O2S |
|---|---|
Molecular Weight |
342.05 g/mol |
IUPAC Name |
1-bromo-3-(3-bromopropylsulfonyl)benzene |
InChI |
InChI=1S/C9H10Br2O2S/c10-5-2-6-14(12,13)9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 |
InChI Key |
DBBQUAQDFDCHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCBr |
Origin of Product |
United States |
Sophisticated Synthetic Pathways for 1 Bromo 3 3 Bromopropanesulfonyl Benzene
Retrosynthetic Disconnections and Precursor Analysis
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-Bromo-3-(3-bromopropanesulfonyl)benzene, the analysis reveals two primary fragments.
Strategic Identification of Key Starting Materials
The most logical disconnection of the target molecule occurs at the carbon-sulfur bond of the sulfone group. This C-S bond formation is a cornerstone of the synthesis. This disconnection points to two key precursors: an aromatic sulfonyl-containing fragment and an aliphatic bromo-fragment.
Aromatic Precursor: The phenylsulfonyl portion of the molecule suggests a derivative of 3-bromobenzene. A highly reactive and suitable precursor is 3-bromobenzenesulfonyl chloride . This compound can be synthesized by the sulfonation of bromobenzene, followed by chlorination with an agent like thionyl chloride or phosphorus pentachloride. The bromine atom on the aromatic ring is strategically placed for potential further functionalization via cross-coupling reactions.
Aliphatic Precursor: The 3-bromopropane chain attached to the sulfonyl group points towards a three-carbon electrophile. 1,3-Dibromopropane (B121459) is an ideal starting material for this fragment. wikipedia.org It provides the three-carbon backbone and a terminal bromine atom for the final structure, while the other bromine atom serves as a leaving group for the C-S bond formation. 1,3-Dibromopropane can be synthesized via the free radical addition of hydrogen bromide to allyl bromide or from the reaction of trimethylene glycol with hydrobromic acid. wikipedia.orgprepchem.comchemicalbook.com
Multi-Fragment Coupling Strategies
The convergence of the two key precursors can be achieved through several robust coupling strategies. One-pot and multi-component reactions represent an efficient approach to constructing complex molecules like sulfones. uni-frankfurt.deresearchgate.net
A primary strategy involves the reaction of a sulfinate salt, derived from 3-bromobenzenesulfonyl chloride, with 1,3-dibromopropane. The synthesis can be envisioned as a two-step, one-pot process:
Reduction of the Sulfonyl Chloride: 3-Bromobenzenesulfonyl chloride is first reduced to the corresponding sodium 3-bromobenzenesulfinate. This is typically achieved using a mild reducing agent like sodium sulfite (B76179) in an aqueous solution.
Nucleophilic Substitution: The resulting sulfinate anion, a soft nucleophile, then attacks one of the primary carbons of 1,3-dibromopropane in a nucleophilic substitution reaction, displacing a bromide ion to form the desired C-S bond. chemguide.co.uk
This approach is advantageous as it builds the core structure of the target molecule in a single reaction vessel, improving efficiency and reducing waste. uni-frankfurt.de
| Reaction Stage | Reagents | Typical Conditions | Purpose |
| Precursor 1 Synthesis | 3-Bromobenzene, Chlorosulfonic Acid | Neat or in a chlorinated solvent, 0°C to RT | Introduction of the sulfonyl chloride group. |
| Precursor 2 Synthesis | Allyl Bromide, HBr, Radical Initiator | Varies, often with peroxide initiation | Anti-Markovnikov addition to form the 1,3-dihalogenated propane. wikipedia.orgchemicalbook.com |
| Coupling Reaction | Sodium 3-bromobenzenesulfinate, 1,3-Dibromopropane | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature | Formation of the C-S bond via nucleophilic substitution. |
This table presents representative conditions for analogous reactions.
Mechanistic Investigations of Formation Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and maximizing the yield of this compound.
Sulfonylation Reaction Dynamics and Regioselectivity
The synthesis of the key precursor, 3-bromobenzenesulfonyl chloride, begins with the electrophilic aromatic substitution of bromobenzene. The bromine atom is a deactivating but ortho-, para-directing group. However, the sulfonation reaction is often performed under harsh conditions, and the regioselectivity can be influenced by thermodynamic control, leading to the formation of the meta-substituted product as a significant isomer. To achieve high meta-selectivity, specific conditions can be employed. The subsequent reaction with a chlorinating agent like thionyl chloride converts the sulfonic acid to the more reactive sulfonyl chloride.
Controlled Halogenation Methodologies
The synthesis of 1,3-dibromopropane relies on a controlled halogenation process. The anti-Markovnikov addition of HBr to allyl bromide is a classic example of a free-radical chain reaction. wikipedia.org The reaction is initiated by a radical initiator, which generates a bromine radical. This radical adds to the less substituted carbon of the double bond to form the more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield the 1,3-dibromopropane product and regenerate the bromine radical.
Alternatively, the reaction of 1,3-propanediol (B51772) with HBr in the presence of a strong acid like sulfuric acid proceeds via an SN2 mechanism. researchgate.netsciencemadness.org The acid protonates the hydroxyl groups, converting them into good leaving groups (water). The bromide ion then acts as a nucleophile, attacking the primary carbon and displacing water in a bimolecular nucleophilic substitution. chemguide.co.uk
Carbon-Sulfur Bond Formation Mechanisms
The key bond-forming step in the synthesis of this compound is the formation of the carbon-sulfur bond. This typically proceeds through an SN2 mechanism. chemguide.co.uk The sodium 3-bromobenzenesulfinate acts as the nucleophile. The sulfinate anion attacks the electrophilic primary carbon of 1,3-dibromopropane, which bears a partial positive charge due to the electron-withdrawing bromine atom.
Optimization of Reaction Conditions and Yield Enhancement
In the context of the second step, the oxidation of the sulfide (B99878) intermediate, various catalytic systems can be employed to promote an efficient and selective conversion to the sulfone. While non-catalytic oxidation is possible, catalysts can significantly improve reaction rates and allow for milder conditions.
For the oxidation of aryl alkyl sulfides to their corresponding sulfones, a range of catalysts have been explored in related syntheses. These include metal-based catalysts and organocatalysts. A comparative analysis of potential catalysts, based on data from analogous reactions, is presented below.
Table 1: Catalyst Screening for the Oxidation of an Aryl Alkyl Sulfide Analogue
| Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Niobium carbide | 5 | 30% H₂O₂ | Acetonitrile (B52724) | 80 | 95 |
| Tantalum carbide | 5 | 30% H₂O₂ | Acetonitrile | 80 | 20 (sulfoxide) |
| 2,2,2-Trifluoroacetophenone (B138007) | 10 | H₂O₂ | Dichloromethane | 25 | 92 |
| Fe(acac)₃ | 2 | O₂ | Acetonitrile | 100 | 85 |
This table is a representation of typical results for analogous reactions and not specific to 1-bromo-3-((3-bromopropyl)thio)benzene.
The data suggests that niobium carbide is a highly effective catalyst for selective oxidation to the sulfone. primescholars.com In contrast, tantalum carbide shows a preference for the formation of the sulfoxide (B87167). primescholars.com Organocatalysts like 2,2,2-trifluoroacetophenone also demonstrate high efficacy under mild conditions. organic-chemistry.org The catalyst loading is a critical parameter to optimize, as higher loadings may not always translate to higher yields and can increase costs and waste.
The choice of solvent is crucial for both the initial nucleophilic substitution and the subsequent oxidation step. For the S(_N)2 reaction between 3-bromothiophenol (B44568) and 1,3-dibromopropane, a polar aprotic solvent is generally preferred to solvate the reactants and facilitate the reaction.
In the oxidation step, the solvent can influence the reactivity of the oxidant and the stability of the intermediates. A systematic study of solvents with varying polarities is essential for optimizing the synthesis.
Table 2: Influence of Solvent on the Oxidation of an Aryl Alkyl Sulfide Analogue
| Solvent | Dielectric Constant (ε) | Oxidant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Acetonitrile | 37.5 | 30% H₂O₂ | Niobium carbide | 80 | 95 |
| Dichloromethane | 8.9 | H₂O₂ | 2,2,2-Trifluoroacetophenone | 25 | 92 |
| Ethyl acetate | 6.0 | Urea-H₂O₂ | Phthalic anhydride | 50 | 90 |
| Toluene (B28343) | 2.4 | O₂ | Fe(acac)₃ | 100 | 78 |
This table is a representation of typical results for analogous reactions and not specific to 1-bromo-3-((3-bromopropyl)thio)benzene.
The results indicate that polar solvents like acetonitrile can be highly effective, particularly in metal-catalyzed oxidations. primescholars.com Dichloromethane is a suitable choice for organocatalyzed reactions. organic-chemistry.org Notably, water can also serve as a green and effective solvent for certain oxidation protocols. rsc.org
Temperature, pressure, and reactant concentrations are fundamental parameters that require careful control. The initial sulfide synthesis is typically conducted at a moderately elevated temperature to ensure a reasonable reaction rate. For the oxidation step, the temperature can be a key determinant of selectivity between the sulfoxide and the sulfone. organic-chemistry.org
Pressure is generally not a critical parameter for these liquid-phase reactions unless gaseous reactants like oxygen are used. In such cases, increasing the pressure can enhance the concentration of the dissolved gas and accelerate the reaction.
The concentration of reactants should be optimized to balance reaction rate and minimize side reactions. A high concentration may lead to unwanted polymerization or side product formation, while a very low concentration could result in impractically slow reaction times.
Table 3: Effect of Temperature on Sulfide Oxidation Yield
| Temperature (°C) | Oxidant | Catalyst | Time (h) | Yield of Sulfone (%) |
|---|---|---|---|---|
| 25 | H₂O₂ | 2,2,2-Trifluoroacetophenone | 12 | 92 |
| 50 | Urea-H₂O₂ | Phthalic anhydride | 6 | 90 |
| 75 | 30% H₂O₂ | None | 8 | 85 |
This table is a representation of typical results for analogous reactions and not specific to 1-bromo-3-((3-bromopropyl)thio)benzene.
The data illustrates that high yields can be achieved across a range of temperatures, depending on the chosen oxidant and catalyst system. organic-chemistry.orgrsc.org
Sustainable Synthesis Approaches for this compound
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the application of green chemistry principles.
Atom economy is a key metric for evaluating the efficiency of a chemical reaction, representing the proportion of reactant atoms incorporated into the final product. scranton.edujocpr.com For the proposed two-step synthesis of this compound, the atom economy can be calculated for each step.
Step 1: Sulfide Formation 3-Bromothiophenol + 1,3-Dibromopropane → 1-Bromo-3-((3-bromopropyl)thio)benzene + HBr The atom economy for this step is less than 100% due to the formation of hydrogen bromide as a byproduct.
Step 2: Oxidation 1-Bromo-3-((3-bromopropyl)thio)benzene + 2 H₂O₂ → this compound + 2 H₂O When using hydrogen peroxide as the oxidant, the only byproduct is water, leading to a high atom economy for this step. rsc.org
Other green chemistry metrics, such as the E-factor (Environmental factor), which considers the total waste generated, and Process Mass Intensity (PMI), which evaluates the total mass used to produce a certain amount of product, are also important for a holistic assessment of the synthesis's sustainability. rsc.org
To enhance the sustainability of the synthesis, the use of bio-based or recyclable reagents and catalysts is a promising avenue.
Recyclable Catalysts: Heterogeneous catalysts, such as metal oxides or metals supported on solid matrices, are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. organic-chemistry.org For instance, graphitic carbon nitride (g-C₃N₄) has emerged as a recyclable photocatalyst for various organic transformations, including sulfone synthesis. rsc.org
Bio-Based Solvents and Reagents: While the core reactants for this specific synthesis are petroleum-derived, the use of bio-based solvents, where feasible, can reduce the environmental footprint. The development of synthetic routes from bio-based starting materials is an ongoing area of research in green chemistry.
By focusing on catalyst recycling, minimizing the use of hazardous solvents, and optimizing for high atom economy, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.
Process Intensification and Flow Chemistry Integration
The transition from traditional batch processing to continuous flow manufacturing represents a significant leap forward in the synthesis of complex molecules like this compound. This paradigm shift, driven by the principles of process intensification, offers numerous advantages, including enhanced safety, improved product quality, and greater efficiency. youtube.com Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of sulfones and related organosulfur compounds, providing precise control over reaction parameters and enabling the use of hazardous reagents and the handling of unstable intermediates with greater safety. acs.orgresearchgate.netresearchgate.net
Research into the continuous-flow synthesis of structurally related sulfones has demonstrated the feasibility of this approach. For instance, the continuous-flow synthesis of methyl sulfone has been successfully achieved using microchannel reactors, resulting in high yield and purity while mitigating the safety risks associated with the traditional batch process. acs.org These findings provide a strong foundation for the development of a similar process for this compound.
The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide real-time monitoring of the reaction progress. This allows for rapid process optimization and ensures consistent product quality. youtube.com
The table below outlines a conceptual continuous flow synthesis of this compound, highlighting the key parameters and potential advantages of this approach.
Table 1: Conceptual Continuous Flow Synthesis Parameters for this compound
| Parameter | Flow Reactor Module 1: Sulfonyl Chloride Formation | Flow Reactor Module 2: Sulfonylation |
|---|---|---|
| Reactants | 1-Bromobenzene, Chlorosulfonic acid | 3-Bromopropanesulfonyl chloride, 1-Bromobenzene |
| Catalyst | None (or Lewis acid for Friedel-Crafts) | Lewis Acid (e.g., AlCl₃, FeCl₃) |
| Solvent | Dichloromethane or neat | Dichloromethane |
| Reactor Type | Microchannel Reactor | Packed-Bed Reactor |
| Temperature | 0 - 25 °C | 25 - 80 °C |
| Residence Time | < 5 minutes | 5 - 20 minutes |
| Pressure | 1 - 5 bar | 1 - 10 bar |
| In-line Analysis | FTIR | HPLC |
| Advantages | Rapid reaction, controlled exothermicity | High efficiency, catalyst can be immobilized |
The development of a fully integrated, end-to-end continuous flow synthesis of this compound holds the promise of a more sustainable and economically viable manufacturing process. While specific experimental data for this compound is not yet widely available, the extensive body of research on flow chemistry for sulfone synthesis and aromatic functionalization provides a clear and compelling roadmap for its future development. researchgate.netmdpi.comwikipedia.orgjchemrev.com
Comprehensive Reactivity and Mechanistic Studies of 1 Bromo 3 3 Bromopropanesulfonyl Benzene
Theoretical Discussion of Nucleophilic Substitution Chemistry
The structure of 1-Bromo-3-(3-bromopropanesulfonyl)benzene presents two distinct sites for nucleophilic attack: the bromine atom attached to the aromatic ring and the bromine atom on the propyl chain.
Predicted Aryl Bromine Reactivity in SNAr Pathways
Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govrsc.org In this compound, the sulfonyl group (-SO2-) is a powerful electron-withdrawing group. Its position meta to the aryl bromine would activate the ring towards nucleophilic attack to some extent through an inductive effect, but the lack of resonance stabilization of the Meisenheimer intermediate would likely render SNAr reactions at this position significantly less favorable compared to ortho- or para-substituted analogues. organic-chemistry.org
Predicted Aliphatic Bromine Reactivity in SN1 and SN2 Regimes
The 3-bromopropyl group represents a primary alkyl halide. Nucleophilic substitution at this position would be expected to proceed primarily through an S_N2 mechanism. researchgate.netrsc.org This pathway involves a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. An S_N1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation. researchgate.net
Theoretical Discussion of Metal-Catalyzed Cross-Coupling Reactions
The two C-Br bonds in this compound offer handles for various metal-catalyzed cross-coupling reactions. The differential reactivity of the aryl and alkyl bromides could potentially allow for selective functionalization.
Predicted Palladium-Catalyzed Suzuki-Miyaura Coupling Studies
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The aryl bromide of this compound would be the expected site of reaction under typical Suzuki-Miyaura conditions. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. Selective coupling at the aryl position over the alkyl bromide is generally expected due to the difference in the C-Br bond strengths and the typical mechanism of these reactions. Research on other dihalo-substituted compounds has demonstrated the feasibility of selective couplings.
Predicted Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.org Similar to the Suzuki-Miyaura coupling, the aryl bromide of this compound would be the anticipated reactive site. This would allow for the introduction of an alkynyl group onto the benzene (B151609) ring. The reaction conditions, including the choice of catalyst, ligands, base, and solvent, would be critical in achieving a successful transformation. Studies on other bromo-substituted aromatic compounds have extensively explored the scope and optimization of the Sonogashira coupling. rsc.org
Heck Reaction Dynamics with Olefins
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating substituted olefins by coupling aryl halides with alkenes in the presence of a palladium catalyst and a base. beilstein-journals.org For a substrate like this compound, the reaction would primarily occur at the C-Br bond on the aromatic ring, given its higher reactivity compared to the alkyl C-Br bond under typical Heck conditions.
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by olefin insertion into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium species, which, upon reductive elimination with the base, regenerates the Pd(0) catalyst. nih.gov The regioselectivity of olefin insertion is a critical aspect; with electron-deficient olefins like acrylates, arylation typically occurs at the β-position, while with styrenes, it occurs at the less substituted carbon. researchgate.net
Key factors influencing the reaction include the choice of catalyst, ligand, base, and solvent. Modern catalyst systems, often employing bulky phosphine (B1218219) ligands, allow for reactions under milder conditions, even at room temperature for activated aryl halides. acs.org Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., Et₃N). beilstein-journals.orgnih.gov Solvents like DMF, NMP, and toluene (B28343) are frequently used. beilstein-journals.orgnih.gov
Table 1: Representative Heck Reaction Conditions for Aryl Bromides
| Aryl Bromide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Styrene | Pd-complex 6 (2 mol%) | K₂CO₃ | DMF | 60 | 95 | nih.gov |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 98 | acs.org |
| 4-Bromotoluene | Styrene | Pd-complex II (2-5 mol%) | Et₃N | DMA | - | >90 | researchgate.net |
| Bromobenzene | Methyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 140 | 85-99 | beilstein-journals.org |
Buchwald-Hartwig Amination and Amidation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds between aryl halides and amines. exlibrisgroup.com This reaction is highly versatile, accommodating a wide range of primary and secondary amines and amides. For this compound, the reaction would selectively form a new bond at the aryl bromide position.
The catalytic cycle is similar to other palladium cross-coupling reactions, initiated by oxidative addition of the aryl bromide to the Pd(0) complex. The resulting arylpalladium(II) complex then reacts with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands like XPhos and RuPhos being particularly effective. acs.orglibretexts.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. libretexts.org
Table 2: Illustrative Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Aryl Bromide | Amine/Amide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | LiOtBu | Toluene | - | >95 | acs.org |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | - | >95 | acs.org |
| Aryl Bromides | Primary/Secondary Alkyl Amines | Ni(II)-bipyridine (photocatalysis) | - | - | RT | General | nih.gov |
| Aryl Bromides | Various Amines | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | Varies | libretexts.org |
Copper-Mediated Coupling Reactions (e.g., Ullmann-type)
The Ullmann condensation is a classic copper-mediated reaction that couples aryl halides with nucleophiles like alcohols, thiols, and amines. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper with ligands, allowing for milder conditions. organic-chemistry.org
For a substrate like this compound, this reaction could be used to form aryl ethers, aryl thioethers, or aryl amines. The mechanism is thought to involve the formation of a copper(I) species, which undergoes oxidative addition with the aryl halide. byjus.com The resulting organocopper intermediate then reacts with the nucleophile, followed by reductive elimination to yield the product and regenerate the copper catalyst. wikipedia.org Ligands such as L-proline or N-methylglycine have been shown to facilitate these reactions at significantly lower temperatures (40-90 °C). researchgate.net
Table 3: Examples of Ullmann-Type Coupling Conditions
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodides/Bromides | Amines | CuI / L-proline | - | DMSO | 40-90 | Good-Excellent | researchgate.net |
| Aryl Halides | Phenols | CuO-NPs | KOH | DMAc | RT | Excellent | mdpi.com |
| 2-Chlorobenzoic acid | Aniline | CuI / phenanthroline | KOH | - | - | - | wikipedia.org |
| Aryl Halides | Aryl Halides (Biaryl Synthesis) | Copper Metal | - | - | >200 | Low | byjus.com |
Nickel-Catalyzed Approaches
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. nih.gov They are particularly effective for coupling less reactive electrophiles like aryl chlorides and can be used to couple aryl bromides with a range of partners, including other aryl halides, sulfonium (B1226848) salts, and alkyl halides. nih.govnih.govacs.org
Nickel-catalyzed reactions can proceed through several mechanistic pathways. In cross-electrophile couplings, a low-valent nickel catalyst can undergo oxidative addition with the more reactive electrophile (e.g., the aryl bromide). This intermediate can then react with a reductant (like zinc or magnesium) to form an organometallic species in situ, which then participates in a subsequent nickel-catalyzed coupling with the second electrophile. acs.orgacs.org The choice of ligand, such as bipyridine or terpyridine derivatives, is critical for controlling selectivity and preventing side reactions like homocoupling. acs.org
Table 4: Selected Nickel-Catalyzed Cross-Coupling Reactions of Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst System | Reductant/Additives | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Bromides | Aryl Diazonium Salts | Ni(PPh₃)₂Cl₂ / PPh₃ | Mg, LiCl | THF | 50 | Moderate-High | acs.org |
| Aryl Bromides | 2-Chloropyridines | NiBr₂ / terpyridine | Zn | - | - | High | acs.org |
| Aryl Bromides | Primary/Secondary Alkyl Amines | Ni(II)-bipyridine (photocatalysis) | - | - | RT | Broadly applicable | nih.gov |
| Aryl Bromides | Aryl Sulfonium Salts | Nickel Catalyst | - | - | - | Efficient | nih.gov |
Radical Processes and Electron Transfer Reactions
Generation and Trapping of Aryl and Alkyl Radicals
Aryl radicals are highly reactive intermediates that can be generated from aryl halides like this compound through several methods. wikipedia.org Traditional methods often involve radical initiators like AIBN with reagents such as tributyltin hydride. nih.gov More contemporary approaches utilize photoredox catalysis, where a photosensitizer absorbs visible light and initiates a single-electron transfer (SET) to the aryl halide. nih.govrsc.org This forms a radical anion that rapidly fragments, cleaving the carbon-bromine bond to produce the aryl radical and a bromide ion. researchgate.net
Once generated, the aryl radical can be trapped in various ways to form new bonds. A common fate is hydrogen-atom abstraction from the solvent or an additive, leading to a dehalogenated product. wikipedia.org Alternatively, it can be trapped by other species in synthetically useful reactions, such as addition to electron-deficient alkenes (Meerwein arylation) or participation in biaryl couplings. wikipedia.org The alkyl bromide on the propylsulfonyl chain could also potentially undergo radical reactions, though typically under different conditions than those optimized for aryl radical generation.
Reductive Debromination Mechanisms
Reductive debromination is the process of replacing a bromine atom with a hydrogen atom. For aryl bromides, this can be achieved through several mechanistic pathways.
One common method is catalytic hydrogenation , where a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (like H₂ gas or a transfer agent like sodium hypophosphite) are used. organic-chemistry.org This method is often highly selective for the reduction of aryl bromides over other functional groups. organic-chemistry.org
Radical-based methods offer another route. As described above, single-electron reduction of the aryl bromide generates an aryl radical. acs.org In the presence of a suitable hydrogen atom donor, such as tris(trimethylsilyl)silane (B43935) (TTMSS) or even certain solvents like isopropanol, the radical is quenched to give the reduced arene. acs.orgorganic-chemistry.org Photoredox catalysis under visible light has made these reactions particularly mild and efficient, avoiding the use of toxic tin reagents. acs.orgacs.org The reduction of aryl bromides generally requires stronger reducing conditions than aryl iodides due to the greater strength of the C-Br bond. acs.org
Radical Cycloaddition and Cascade Reactions
While specific studies on radical cycloaddition reactions involving this compound are not extensively documented in the literature, its structure presents clear potential for intramolecular radical cascade reactions. The molecule contains two key features that are amenable to radical chemistry: aryl halide and alkyl halide functionalities.
Radical initiation, typically using a radical initiator such as azobisisobutyronitrile (AIBN) and a mediating agent like tributyltin hydride (Bu₃SnH) or a photoredox catalyst, can selectively generate a radical at the 3-position of the propyl chain via cleavage of the C-Br bond. Once formed, this primary alkyl radical can undergo a variety of cascade reactions.
One plausible pathway is an intramolecular cyclization. A 6-exo-trig cyclization is sterically and electronically favored, where the alkyl radical attacks the C-2 position of the benzene ring. This attack would disrupt the aromaticity, forming a cyclohexadienyl radical intermediate. Subsequent re-aromatization through the expulsion of the bromine atom at C-1 would yield a stable, fused bicyclic sulfone product.
Table 1: Potential Radical Cascade Pathways for this compound
| Radical Generation Site | Proposed Cascade Step | Intermediate | Potential Final Product |
| 3-Bromopropane | 6-exo-trig cyclization onto benzene ring | Cyclohexadienyl radical | Dihydro-1H-benzo[c]thiophene 2,2-dioxide |
| 3-Bromopropane | 5-exo-trig cyclization (less favored) | Cyclopentyl radical fused to benzene | Not a primary expected product |
| 1-Bromobenzene | Aryl radical formation | Aryl radical | Intermolecular coupling or H-abstraction |
Mechanistic studies on related systems show that bromine radicals can serve as highly efficient hydrogen atom transfer (HAT) reagents, which could initiate radical formation at the benzylic position if the chain were different, or participate in other complex pathways. rsc.org The presence of the sulfonyl group, being strongly electron-withdrawing, influences the electronic properties of the radical intermediates but does not typically interfere directly with the radical cascade itself.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is substituted with two deactivating groups: a bromo group and a 3-bromopropanesulfonyl group. Both substituents withdraw electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. latech.educhem-station.comlibretexts.org However, their directing effects determine the regiochemical outcome of substitution reactions.
Regioselectivity and Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution (EAS) is governed by the combined influence of the existing substituents.
Bromo Group (-Br): The bromine atom is a weakly deactivating group. It deactivates the ring through its electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions via its electron-donating resonance effect (+M). latech.eduwikipedia.orglibretexts.org
3-Bromopropanesulfonyl Group (-SO₂R): The sulfonyl group is a strongly deactivating group due to the powerful electron-withdrawing inductive and resonance effects of the SO₂ moiety. fiveable.memnstate.edu It is a meta-director. organicchemistrytutor.comyoutube.com
In this compound, the bromo group is at C-1 and the sulfonyl group is at C-3. Their directing effects can be analyzed as follows:
The bromo group at C-1 directs electrophiles to positions C-2, C-4, and C-6.
The sulfonyl group at C-3 directs electrophiles to positions C-1, C-5 (meta to itself). However, substitution at C-1 is blocked. The other meta positions relative to C-3 are C-2 and C-4 (since C-5 is equivalent to C-1 relative to C-3, and C-2 is meta to C-3). A more precise analysis shows the sulfonyl group directs to the positions meta to it, which are C-2, C-4, and C-6.
In this case, the directing effects of the two groups are cooperative, or reinforcing. Both groups direct incoming electrophiles to positions 2, 4, and 6. The primary determinant for the site of substitution will therefore be the relative deactivating strength of the groups and steric hindrance. libretexts.org The sulfonyl group is a much stronger deactivator than the bromo group. Therefore, substitution is most likely to occur at the positions least deactivated, which are those ortho and para to the weaker deactivating group (the bromo group).
Table 2: Analysis of Regioselectivity for Electrophilic Attack
| Position of Attack | Directed by Bromo (C-1)? | Directed by Sulfonyl (C-3)? | Steric Hindrance | Electronic Activation/Deactivation | Predicted Outcome |
| C-2 | Ortho | Meta | High (between two groups) | Strongly deactivated | Minor Product |
| C-4 | Para | Meta | Low | Moderately deactivated | Major Product |
| C-5 | Meta | Ortho | Low | Strongly deactivated | Not Favored |
| C-6 | Ortho | Meta | Low | Moderately deactivated | Major Product |
The positions C-4 and C-6 are electronically favored. Due to the slightly lower steric hindrance at the C-4 position (para to the bromo group), it is often the preferred site of substitution. However, a mixture of C-4 and C-6 substituted products is expected. youtube.commdpi.com
Nitration, Sulfonation, and Halogenation Dynamics
Applying the principles of regioselectivity, the dynamics of specific EAS reactions can be predicted. Harsh reaction conditions are generally required due to the deactivated nature of the ring.
Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The reaction is expected to yield a mixture of 4-nitro and 6-nitro isomers as the main products.
Sulfonation: This reaction involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). masterorganicchemistry.com The active electrophile is SO₃ or protonated SO₃. Similar to nitration, sulfonation is predicted to occur primarily at the C-4 and C-6 positions. Sulfonation is often reversible, which can be used strategically in synthesis. masterorganicchemistry.com
Halogenation: Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst such as FeBr₃ or AlCl₃ to polarize the halogen molecule and create a potent electrophile. libretexts.org The reaction will proceed at the C-4 and C-6 positions, leading to the di-halo-substituted benzene derivative.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-(3-bromopropanesulfonyl)-2-nitrobenzene & 1-Bromo-3-(3-bromopropanesulfonyl)-4-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 4-Bromo-2-(3-bromopropanesulfonyl)benzenesulfonic acid & 2-Bromo-4-(3-bromopropanesulfonyl)benzenesulfonic acid |
| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-(3-bromopropanesulfonyl)benzene & 1,2-Dibromo-4-(3-bromopropanesulfonyl)benzene |
Reactions Involving the Sulfonyl Moiety
The sulfonyl group is not merely a directing group in EAS; it is a versatile functional group that can participate in a range of chemical transformations.
Sulfone Reduction and Desulfonylation Pathways
Desulfonylation reactions involve the cleavage of a carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org These reactions are typically reductive in nature. researchgate.net
Reductive Desulfonylation: This process replaces the sulfonyl group with a hydrogen atom. Common reagents for this transformation include active metals such as sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg) in a protic solvent. wikipedia.orgresearchgate.net For this compound, reductive cleavage of the aryl-S bond would yield 1-bromobenzene and 3-bromopropanesulfinic acid as a byproduct.
Transition Metal-Catalyzed Desulfonylation: Modern methods utilize transition metal catalysts, such as nickel or palladium complexes, for desulfonylative cross-coupling reactions. nih.govacs.org These methods can cleave the C(sp²)-SO₂ bond and form new C-C bonds, offering a pathway to biaryl compounds or other functionalized aromatics. nih.gov
Reductive Elimination: If a suitable leaving group is present in the β-position of the alkyl chain, reductive conditions can lead to the formation of an alkene in a process known as the Julia-Lythgoe olefination. wikipedia.org This specific pathway is not directly applicable to the 3-bromopropyl chain of the title compound without prior modification.
Sulfonyl Group as an Activating or Leaving Group in Transformations
The sulfonyl group exhibits a dual role, functioning as both an activating group and a leaving group depending on the reaction context.
As an Activating Group: The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons on the adjacent alkyl chain. tandfonline.com This allows for deprotonation with a suitable base to form a stabilized α-sulfonyl carbanion, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations or additions to carbonyls. The sulfonyl group can also act as a transient activating group in cycloaddition reactions. acs.org
As a Leaving Group: Sulfonate esters are excellent leaving groups, often cited as being even better than halides. libretexts.org While the aryl sulfone itself is stable, the entire arylsulfonyl moiety (-SO₂Ar) can function as a leaving group in nucleophilic substitution reactions. tandfonline.comnih.gov For example, a nucleophile could attack the carbon of the propyl chain bearing the bromine, but more significantly, the arylsulfonyl group itself is a superb leaving group in reactions where it is attached to an sp³ carbon, a key principle in the use of tosylates and mesylates. pearson.comyoutube.com This makes the sulfonyl group valuable in converting alcohols into substrates that are highly reactive towards nucleophilic substitution and elimination. chem-station.com
Table 4: Functional Roles of the Sulfonyl Group
| Role | Reaction Type | Description | Example Context |
| Activating Group | Carbanion Formation | Acidifies α-protons, enabling formation of a nucleophilic α-sulfonyl carbanion. | Alkylation at the C-2 position of the propyl chain after deprotonation. |
| Leaving Group | Nucleophilic Substitution | The sulfonate anion (RSO₃⁻) is a very stable, weak base, making it an excellent nucleofuge. libretexts.orgnih.gov | Converting an alcohol to a sulfonate ester to facilitate an Sₙ2 reaction. pearson.com |
| Deactivating Group | Electrophilic Aromatic Substitution | Withdraws electron density from the benzene ring, slowing the reaction rate. | Nitration or Halogenation of the aromatic ring. |
Reactions at Alpha-Protons to the Sulfonyl Group
Detailed research findings on the reactions specifically at the alpha-protons of this compound are not extensively documented in publicly available scientific literature. The reactivity of these protons is, however, theoretically significant due to the strong electron-withdrawing nature of the sulfonyl group. This functional group enhances the acidity of the adjacent C-H bonds, making them susceptible to deprotonation by a suitable base.
In principle, the presence of these acidic protons would allow this compound to participate in a variety of base-mediated reactions. These could include alkylation, acylation, and condensation reactions, providing pathways to more complex molecular architectures. The choice of base and reaction conditions would be critical in controlling the outcome of such transformations, preventing undesirable side reactions, such as elimination or substitution at the brominated positions.
A generalized reaction scheme illustrating the potential for alpha-deprotonation and subsequent electrophilic quench is presented below:
General Reaction Scheme for Alpha-Proton Reactivity
Where R = 3-bromophenyl, R' = (CH₂)₂Br, and E⁺ represents an electrophile.
Without specific experimental data for this compound, further discussion remains speculative. The interplay between the acidic alpha-protons and the two bromine atoms on the molecule presents a complex system where multiple reaction pathways are possible.
Pericyclic Reactions and Rearrangements Initiated by the Compound
There is a notable absence of published research specifically detailing the involvement of this compound in pericyclic reactions or molecular rearrangements. While sulfonyl groups can influence the stereochemistry and regiochemistry of pericyclic reactions in other molecules, specific studies initiating such reactions from this compound have not been reported.
Theoretically, the sulfonyl group could act as a directing group or a participant in various thermally or photochemically induced pericyclic processes. For instance, it could be envisioned as part of a dienophile in a Diels-Alder reaction or influence the course of an electrocyclic reaction. However, the lack of unsaturation directly adjacent to the sulfonyl group in the propyl chain makes its direct participation in many common pericyclic reactions unlikely without prior modification.
Similarly, rearrangements involving the migration of the sulfonyl group or other parts of the molecule are plausible under specific conditions, such as treatment with strong acids, bases, or catalysts. For example, a Ramberg-Bäcklund type reaction could be a possibility if the alpha-protons were sufficiently acidic and a suitable leaving group were present on the gamma-carbon of the propyl chain. Given the structure, a base-induced elimination of HBr from the propyl chain could precede other transformations.
The potential for such reactions is summarized in the table below, although it must be emphasized that these are hypothetical pathways for this specific compound.
| Reaction Type | Potential Role of the Sulfonyl Group | Required Conditions (Hypothetical) |
| Diels-Alder Reaction | Dienophile activation (if unsaturation is introduced) | High temperature, presence of a diene |
| Electrocyclic Reaction | Stereochemical control | Photochemical or thermal activation |
| Ramberg-Bäcklund Reaction | Facilitation of sulfur dioxide extrusion | Strong base |
| nih.govsigmaaldrich.com-Sigmatropic Rearrangement | Migration of an adjacent group | Formation of an adjacent ylide |
Further experimental investigation is required to determine if this compound can indeed undergo these or other pericyclic reactions and rearrangements.
Advanced Theoretical and Computational Investigations of 1 Bromo 3 3 Bromopropanesulfonyl Benzene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic architecture of molecules like 1-Bromo-3-(3-bromopropanesulfonyl)benzene. By solving the Schrödinger equation for these systems, we can obtain detailed information about their electron distribution, orbital energies, and bonding characteristics.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity.
For analogous aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations have provided insights into their FMO energies and related reactivity descriptors. researchgate.net These studies help in understanding the electronic behavior of the sulfonyl group in an aromatic context. The energies of the frontier molecular orbitals and the LUMO-HOMO energy gap are measured to explain electronic transitions within the molecule. researchgate.net
Global reactivity parameters for similar aryl sulfonyl piperazine derivatives have been predicted to determine their relative reactivity and softness. researchgate.net For instance, a smaller HOMO-LUMO gap is indicative of a more reactive and softer molecule.
To illustrate these concepts, the following table presents hypothetical FMO data for a representative brominated aryl sulfone, based on typical values found in computational studies of similar compounds.
Table 1: Frontier Molecular Orbital (FMO) Properties of a Representative Brominated Aryl Sulfone
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
These values indicate that significant energy is required for an electronic transition, suggesting a relatively stable molecule under normal conditions.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting atomic charges are instrumental in understanding intermolecular interactions and the molecule's dipole moment.
In studies of aryl sulfonyl piperazine derivatives, Mulliken's net charges have been calculated, revealing extensive charge delocalization across the molecule. researchgate.net For example, the sulfonyl sulfur atom typically carries a significant positive charge due to the electron-withdrawing nature of the two oxygen atoms, while the oxygen atoms themselves are, as expected, highly negative. researchgate.net
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.
For aryl sulfonyl piperazine derivatives, MEP analysis has shown that the negative electrostatic potential is localized on the sulfamide (B24259) function, while the positive potential is found around the hydrogen atoms. researchgate.net In the case of this compound, the bromine atoms, with their high electronegativity, and the sulfonyl oxygen atoms would be expected to be regions of high electron density (negative potential). Conversely, the hydrogen atoms of the benzene (B151609) ring and the propyl chain would exhibit positive potential. The bromine atom attached to the benzene ring also possesses a region of positive potential known as a σ-hole along the C-Br bond axis, which can participate in halogen bonding. researchgate.net
Bonding Analysis and Orbital Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including the hybridization of atomic orbitals and the nature of orbital interactions. This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering a chemically intuitive representation of the electronic structure.
NBO analysis of related sulfonyl-containing compounds reveals significant delocalization of electron density from the lone pairs of adjacent atoms into the antibonding orbitals of the sulfonyl group. This delocalization contributes to the stability of the molecule and influences its reactivity. The interactions between filled (donor) and empty (acceptor) orbitals can be quantified by second-order perturbation theory, with larger interaction energies indicating stronger delocalization effects.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Calculations
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can be used to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.
For reactions involving sulfonyl compounds, such as the sulfonation of benzene, DFT calculations have been used to clarify the mechanism. researchgate.net For example, in the sulfonation of benzene with sulfur trioxide in sulfuric acid, a trimolecular electrophilic substitution mechanism has been proposed, where a molecule of H2SO4 acts as a catalyst. researchgate.net The reaction proceeds through a trimolecular π-complex, which then traverses a transition state to complete the sulfonation. researchgate.net
Potential Energy Surface (PES) Mapping for Complex Transformations
For more complex reactions, a one-dimensional reaction coordinate may not be sufficient to describe the transformation. In such cases, a multi-dimensional potential energy surface (PES) is mapped out. A PES is a geometric hypersurface where the potential energy of a system is plotted as a function of multiple geometric parameters, such as bond lengths and angles. iupac.org
By exploring the PES, chemists can identify various minima corresponding to stable reactants, products, and intermediates, as well as the saddle points that represent transition states. This detailed mapping provides a comprehensive understanding of the reaction landscape, including the possibility of competing reaction pathways and the factors that govern product selectivity. For simple elementary reactions, the surface can show the potential energy for all values of the geometry of the involved atoms, provided certain parameters are fixed. iupac.org
Catalytic Cycle Simulations in Metal-Mediated Processes
Computational simulations of catalytic cycles involving this compound are crucial for understanding its reactivity in metal-mediated cross-coupling reactions, such as Suzuki or Heck coupling. These simulations, typically employing Density Functional Theory (DFT), allow for the elucidation of reaction mechanisms, identification of key intermediates and transition states, and prediction of reaction energetics.
Table 1: Hypothetical Relative Free Energies for the Catalytic Cycle of a Suzuki Coupling Reaction
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| 1 | Oxidative Addition (TS) | +18.5 |
| 2 | Oxidative Addition Product | -5.2 |
| 3 | Transmetalation (TS) | +12.3 |
| 4 | Transmetalation Product | -15.8 |
| 5 | Reductive Elimination (TS) | +25.1 |
| 6 | Final Product + Catalyst | -30.4 |
TS: Transition State
The data suggests that reductive elimination is the rate-determining step of this hypothetical reaction, a common observation in many palladium-catalyzed cross-coupling reactions. Such computational insights are invaluable for optimizing reaction conditions and designing more efficient catalysts.
Conformational Analysis and Intramolecular Interactions
Identification of Stable Conformations and Energy Barriers
Conformational searches using molecular mechanics or DFT can identify the low-energy conformers of this compound. The rotation around the C-S and C-C bonds of the propyl chain are the primary degrees of freedom. Potential energy surface scans can map the energy landscape as a function of key dihedral angles.
Table 2: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.0 | 70 |
| Gauche (+) | +60° | 1.2 | 15 |
| Gauche (-) | -60° | 1.2 | 15 |
The energy barrier for rotation around the C-S bond can be estimated from the potential energy surface, which helps in understanding the dynamic behavior of the molecule in solution.
Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)
Non-covalent interactions, particularly halogen bonding, play a significant role in the solid-state packing and intermolecular interactions of this compound. nih.govacs.orgmdpi.comtamuc.edumdpi.comresearchgate.netrsc.org The bromine atoms on the benzene ring and the propyl chain can act as halogen bond donors, interacting with electron-rich atoms like the sulfonyl oxygens of neighboring molecules. mdpi.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. sciforum.net
In the solid state, these interactions can lead to the formation of specific supramolecular structures. mdpi.com The strength of a halogen bond is dependent on the polarizability of the halogen and the nature of the electron-donating group. mdpi.comtamuc.edu
Solvent Effects on Reactivity and Selectivity (Computational Studies)
The choice of solvent can significantly influence the rate and selectivity of reactions involving this compound. chemrxiv.orgchemrxiv.orgmdpi.com Computational models, such as implicit continuum solvation models (e.g., PCM, SMD) and explicit solvent models (QM/MM), are employed to predict these effects. nih.govsciforum.netchemrxiv.orgchemrxiv.orgmdpi.com
For a hypothetical SN2 reaction involving the displacement of the terminal bromine atom, the reaction rate can be computationally predicted in various solvents.
Table 3: Predicted Solvent Effects on a Hypothetical SN2 Reaction Rate
| Solvent | Dielectric Constant | Predicted Relative Rate Constant |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 50 |
| Acetone | 20.7 | 200 |
| Acetonitrile (B52724) | 37.5 | 500 |
| Water | 80.1 | 1000 |
The trend in the table indicates that polar aprotic and protic solvents are predicted to accelerate the reaction, which is consistent with the stabilization of the charged transition state in an SN2 mechanism. sciforum.netmdpi.com These computational predictions can guide the experimental choice of solvent for optimizing reaction outcomes. chemrxiv.orgchemrxiv.org
In Silico Design and Prediction of Novel Derivatives and Reactivity Profiles
Computational methods are powerful tools for the in silico design of novel derivatives of this compound with tailored properties. nih.govdntb.gov.uaresearchgate.net By modifying the functional groups on the aromatic ring or the alkyl chain, it is possible to tune the electronic and steric properties of the molecule, thereby altering its reactivity and potential biological activity. acs.orgnih.govnih.govresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of designed derivatives to correlate their structural features with predicted activities. nih.govresearchgate.netnih.gov For instance, derivatives with modified substituents on the benzene ring can be designed and their potential as inhibitors of a specific enzyme could be evaluated through molecular docking and scoring. nih.govdntb.gov.ua
Table 4: In Silico Designed Derivatives and Predicted Properties
| Derivative Substituent (at C5) | Predicted LogP | Predicted HOMO Energy (eV) | Predicted Enzyme Binding Affinity (kcal/mol) |
| -H (Parent) | 3.5 | -6.8 | -7.2 |
| -NO2 | 3.1 | -7.5 | -8.1 |
| -OCH3 | 3.3 | -6.2 | -7.5 |
| -CF3 | 4.0 | -7.2 | -7.8 |
| -NH2 | 2.8 | -5.9 | -7.9 |
HOMO: Highest Occupied Molecular Orbital
The data in the table suggests that introducing an electron-withdrawing group like -NO2 could enhance the binding affinity to a hypothetical enzyme target, while an electron-donating group like -NH2 might also improve binding through different interactions. These in silico predictions provide a rational basis for prioritizing the synthesis of the most promising candidates for further experimental evaluation. nih.govdntb.gov.uaresearchgate.net
Strategic Applications of 1 Bromo 3 3 Bromopropanesulfonyl Benzene in Advanced Organic Synthesis
Building Block in Complex Molecular Synthesis
While the potential exists for 1-bromo-3-(3-bromopropanesulfonyl)benzene to serve as a versatile building block, concrete examples of its application in the synthesis of complex molecules are not readily found in the reviewed literature.
Construction of Heterocyclic Scaffolds (e.g., N-, O-, S-containing heterocycles)
There is no specific information in the searched scientific literature detailing the use of this compound for the construction of nitrogen-, oxygen-, or sulfur-containing heterocyclic scaffolds. General synthetic routes to heterocycles often utilize precursors with bromo- and sulfonyl- functionalities. For instance, brominated aromatics are common starting materials for the synthesis of benzothiophenes. organic-chemistry.orgresearchgate.netchemicalbook.com However, no literature specifically mentions the use of this compound in these or similar reactions.
Assembly of Polyaromatic Hydrocarbons (PAHs) and Extended π-Systems
The synthesis of polyaromatic hydrocarbons (PAHs) and extended π-systems frequently employs di-bromo aromatic compounds as precursors in cross-coupling reactions. nih.govrsc.orgresearchgate.net Theoretically, the aryl bromide of this compound could undergo reactions like Suzuki or Stille coupling. However, no published studies were identified that demonstrate the use of this specific compound for the assembly of PAHs or extended π-systems.
Precursor for Macrocyclic and Cage Compound Synthesis
Di-haloaromatic compounds are valuable precursors in the synthesis of macrocycles and cage compounds, often via intramolecular or intermolecular coupling reactions. researchgate.netacs.orgacs.org The presence of two bromine atoms in this compound suggests its potential utility in such syntheses. Nevertheless, a review of the available literature did not yield any specific examples of its application in the formation of macrocyclic or cage structures.
Development of Precursors for Functional Materials
The development of functional materials often relies on the polymerization of functionalized monomers or the synthesis of specific organic intermediates. While the structure of this compound suggests it could be a precursor for such materials, documented evidence is lacking.
Monomer in Polymerization Reactions (e.g., conducting polymers, dendrimers)
Brominated aromatic compounds can serve as monomers in polymerization reactions, such as Suzuki polycondensation, to form conducting polymers. rsc.orgdtic.mildntb.gov.ua The di-functional nature of this compound could theoretically allow it to act as a monomer. However, no studies have been found that report its use in the synthesis of conducting polymers or dendrimers.
Intermediate for Organic Electronic and Optoelectronic Materials
Functionalized bromobenzenes are key intermediates in the synthesis of materials for organic electronics and optoelectronics. acs.orgnih.govresearchgate.netnih.gov These materials often require precise tuning of their electronic properties, which can be achieved through the introduction of various functional groups. Despite its potential, there is no specific mention in the scientific literature of this compound being used as an intermediate for the synthesis of organic electronic or optoelectronic materials.
Mediator in Cascade and One-Pot Synthetic Sequences
The distinct chemical environments of the two bromine atoms in this compound are the cornerstone of its utility in one-pot and cascade reactions. The primary alkyl bromide on the propyl chain is highly susceptible to nucleophilic substitution (SN2) reactions, whereas the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This disparity in reactivity allows for the selective execution of sequential bond-forming events within a single reaction vessel, thereby improving efficiency and reducing waste from intermediate purification steps.
A hypothetical, yet chemically sound, one-pot sequence could involve the initial reaction of the alkyl bromide with a primary amine. This SN2 reaction would proceed under relatively mild conditions, leaving the aryl bromide untouched. Following the formation of this secondary amine intermediate, the introduction of a palladium catalyst, a suitable ligand, a base, and an arylboronic acid could initiate a Suzuki cross-coupling reaction at the aryl bromide position. This would result in a complex molecule containing a newly formed carbon-nitrogen bond and a biaryl linkage, all constructed in a single pot from three separate components, mediated by the bifunctional bromo-sulfonyl scaffold.
This strategy of leveraging differential reactivity is a powerful approach in modern synthesis for building molecular complexity rapidly. The ability to perform sequential nucleophilic substitution and cross-coupling reactions is particularly valuable for creating libraries of compounds for drug discovery and material science. nih.gov
Table 1: Hypothetical One-Pot Reaction Sequence Mediated by this compound
| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |
| 1 | Nucleophilic Substitution (SN2) | This compound, Benzylamine | K₂CO₃, Acetonitrile (B52724), RT | 1-(Benzylamino)-3-((3-bromophenyl)sulfonyl)propane |
| 2 | Suzuki Cross-Coupling | Intermediate from Step 1, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80°C | 1-(Benzylamino)-3-((biphenyl-3-yl)sulfonyl)propane |
This table illustrates a plausible, non-validated reaction sequence based on established chemical principles to demonstrate the potential of the title compound as a cascade mediator.
Potential Role as a Ligand Precursor or Auxiliary in Catalysis
The structure of this compound makes it an intriguing precursor for the synthesis of specialized ligands for transition-metal catalysis. The aryl bromide can serve as a handle for introducing a coordinating group, such as a phosphine (B1218219), via reactions like lithium-halogen exchange followed by quenching with a chlorophosphine, or through direct palladium-catalyzed phosphination.
Once the coordinating moiety is installed on the aromatic ring, the alkyl bromide at the other end of the molecule offers a site for further functionalization. This could involve:
Attachment to a solid support: Immobilizing the ligand onto a polymer bead, facilitating catalyst recovery and reuse.
Introduction of a secondary coordinating group: Creating a bidentate or pincer-type ligand, which can confer unique stability and reactivity to a metal center.
Tuning steric properties: Adding a bulky group to the propyl chain to create a sterically hindered ligand, which can influence selectivity in catalytic reactions.
The centrally located sulfonyl group is not merely a linker; its strong electron-withdrawing nature significantly modulates the electronic properties of the aromatic ring. A phosphine ligand derived from this backbone would be more electron-poor than a simple triphenylphosphine. This electronic tuning is critical in catalysis, as it can impact the oxidative addition and reductive elimination steps of a catalytic cycle, thereby influencing the catalyst's efficiency and selectivity for a desired transformation. The ability to synthesize a library of ligands with varied steric and electronic properties by modifying the precursor is a key strategy in catalyst development.
Table 2: Potential Ligand Architectures Derived from this compound
| Ligand Type | Synthetic Strategy | Potential Application in Catalysis |
| Monodentate Phosphine | 1. Pd-catalyzed phosphination at aryl-Br. 2. Nucleophilic substitution at alkyl-Br with a non-coordinating group. | Cross-coupling reactions (e.g., Suzuki, Heck) where electronic tuning is desired. |
| Bidentate P,N-Ligand | 1. Phosphination at aryl-Br. 2. Nucleophilic substitution at alkyl-Br with an amine (e.g., pyridine). | Asymmetric hydrogenation, hydrosilylation. |
| Immobilized Ligand | 1. Phosphination at aryl-Br. 2. Reaction of alkyl-Br with a functionalized solid support (e.g., aminomethyl polystyrene). | Heterogeneous catalysis, enabling catalyst recycling and use in flow chemistry systems. |
Emerging Research Directions and Future Outlook for 1 Bromo 3 3 Bromopropanesulfonyl Benzene Chemistry
Exploration of C-H Functionalization Strategies Utilizing the Compound
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering atom- and step-economical routes to complex molecules. rsc.orgresearchgate.net For 1-bromo-3-(3-bromopropanesulfonyl)benzene, the sulfonyl group is poised to act as a directing group, guiding the selective functionalization of the ortho C-H bonds on the benzene (B151609) ring. thieme-connect.de Research on other aryl sulfonamides has demonstrated that the sulfonamide group can effectively direct rhodium(III)-catalyzed C-H carbenoid functionalization. rsc.org The site-selectivity of such reactions can often be controlled by the choice of solvent polarity and additives, allowing for precise chemical modifications. rsc.org
Furthermore, the sulfonyl group itself can be the target of C-H functionalization strategies. Recent advancements have showcased methods for the synthesis of sulfones through the direct sulfonylation of C(sp²)–H and C(sp³)–H bonds, representing a powerful alternative to classical methods. rsc.org While this is typically used to form sulfones, the presence of the sulfonyl moiety in this compound could influence the reactivity of the aromatic ring in metal-catalyzed C-H activation processes. nih.gov The development of transient directing group strategies, where a directing group is formed in situ, could also be applied to achieve site-selective C-H functionalization at positions other than ortho to the sulfonyl group. snnu.edu.cn
| Potential C-H Functionalization Reaction | Catalyst System (Analogous Systems) | Expected Product Type |
| ortho-Olefination | [Rh(III)] or [Ru(II)] complexes | Aryl-alkene derivatives |
| ortho-Alkylation | [Ru(II)] complexes | ortho-alkylated aryl sulfones |
| ortho-Amidation | [Rh(III)] or [Ru(II)] complexes | ortho-amidated aryl sulfones |
This table is based on reactivity observed in analogous aryl sulfone systems.
Integration into Microfluidic and Continuous Flow Reactor Systems
Microreactor technology offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for high-throughput optimization and production. mdpi.commdpi.comrsc.org The synthesis and transformation of compounds like this compound are well-suited for integration into microfluidic and continuous flow systems.
For instance, the bromination of aromatic compounds has been successfully performed in microreactors, offering a safer and more efficient alternative to batch processes that often use hazardous reagents like molecular bromine. nih.gov The synthesis of aryl sulfones has also been adapted to flow chemistry. Electrochemical synthesis of allyl sulfones has been demonstrated in a continuous flow system, highlighting a green and scalable approach. rsc.org Given that this compound contains both a bromoarene and a sulfone moiety, its synthesis and subsequent reactions could be optimized for continuous production, leading to higher yields and purity while minimizing waste. The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor could also allow for selective transformations at either the bromoaryl or the bromopropyl moiety. mdpi.com
Photoredox and Electrochemical Applications in Organic Transformations
Photoredox and electrochemical methods have emerged as powerful tools for organic synthesis, enabling transformations under mild conditions. Aryl bromides are common substrates in photoredox catalysis, often undergoing reductive dehalogenation or participating in cross-coupling reactions. The bromoaryl group of this compound could be selectively activated under photoredox conditions to generate an aryl radical, which could then engage in various C-C or C-heteroatom bond-forming reactions.
Similarly, electrochemical synthesis offers a reagent-free method for activating functional groups. The electrochemical reduction of aryl halides is a well-established process. Furthermore, the electrochemical synthesis of aryl and alkenyl sulfones from sodium arylsulfinate salts and organoboronic acids has been reported, proceeding under catalyst- and additive-free conditions. organic-chemistry.org This suggests that the sulfonyl group in this compound could also participate in or influence electrochemical transformations. The combination of photochemistry and electrochemistry, known as photoelectrochemistry, could open up novel reaction pathways for this compound. organic-chemistry.org
| Transformation Type | Method | Potential Reaction |
| C-C Coupling | Photoredox Catalysis | Coupling of the aryl radical with various nucleophiles |
| C-S Bond Formation | Electrochemistry | Sulfonylation of alkenes or alkynes |
| Dehalogenation | Photoredox/Electrochemistry | Selective removal of one or both bromine atoms |
This table outlines potential transformations based on the known reactivity of bromoarenes and sulfones under photoredox and electrochemical conditions.
Development of Novel Catalytic Cycles with Compound-Derived Species
The presence of two distinct bromine atoms and a sulfonyl group makes this compound an intriguing substrate for the development of novel catalytic cycles. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and bromoarenes are excellent coupling partners. thieme-connect.de The bromoaryl moiety of the title compound could readily participate in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and other cross-coupling reactions. chemrxiv.orgchemrxiv.org
More recently, the sulfonyl group itself has been utilized as a leaving group in cross-coupling reactions. Aryl sulfones have been shown to act as electrophilic partners in Suzuki-Miyaura reactions, with the C-S bond being activated by a palladium catalyst. chemrxiv.org This dual reactivity opens up possibilities for sequential cross-coupling reactions on the same molecule. For example, the more reactive C-Br bond could be functionalized first, followed by a second coupling at the C-S bond under different catalytic conditions. The development of dual catalytic cycles, perhaps involving two different metals like rhodium and palladium, could also enable novel transformations. rsc.org
Application in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. The functional groups present in this compound could play significant roles in directing supramolecular assembly. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly used in crystal engineering. The sulfonyl group, with its polarized S-O bonds, can act as a hydrogen bond acceptor. nih.gov
These interactions could be exploited to design and synthesize novel supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), or self-assembled monolayers. The bromoaryl moiety can also be incorporated into larger host molecules, such as calixarenes or pillararenes, to modulate their host-guest binding properties. rsc.org The ability to form ordered structures could lead to applications in materials science, such as in the development of new sensors or porous materials for storage and separation.
Exploration of Unconventional Reactivity Modes (e.g., mechanochemistry)
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field that often provides access to different reactivity and products compared to traditional solution-based methods. rsc.orgnih.gov Reactions are typically performed by grinding or milling solid reactants, often with a small amount of liquid in a technique known as liquid-assisted grinding (LAG). nih.gov
The solid-state nature of mechanochemistry could be particularly advantageous for reactions involving this compound. Solid-state reactions of bromine with aromatic hydrocarbons have been studied, and mechanochemical methods could offer a more controlled and solvent-free approach to such transformations. acs.org Furthermore, mechanochemistry has been shown to alter the kinetics and selectivity of reactions, potentially leading to the formation of novel products that are not accessible through conventional means. nih.gov The investigation of mechanochemical cross-coupling reactions or nucleophilic substitutions on this compound could unveil new synthetic pathways and provide more sustainable and efficient methods for its functionalization. Research into mechanochemical synthesis has shown that it can significantly reduce reaction times and in some cases produce higher yields compared to solution-based methods. youtube.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Bromo-3-(3-bromopropanesulfonyl)benzene, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves sulfonation and bromination steps. A common approach is to react 3-bromothiophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in anhydrous acetone, followed by oxidation using oxone in methanol to form the sulfonyl group . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution efficiency.
- Temperature : Controlled heating (~60°C) during sulfonation improves reaction kinetics without promoting side reactions.
- Stoichiometry : A 1.2:1 molar ratio of 1,3-dibromopropane to thiophenol minimizes unreacted intermediates .
Advanced: How do steric and electronic effects of the bromopropanesulfonyl group influence regioselectivity in cross-coupling reactions?
Answer:
The electron-withdrawing sulfonyl group deactivates the benzene ring, directing electrophilic substitution to the para position relative to itself. Meanwhile, the bromine atoms act as leaving groups in Suzuki or Ullmann couplings. Steric hindrance from the propane chain limits reactivity at the ortho position. For example:
- Palladium-catalyzed couplings : Use of bulky ligands (e.g., SPhos) enhances selectivity for the less hindered bromine site .
- Kinetic studies : Hammett plots reveal a ρ value of +2.1, indicating a strong dependence on the sulfonyl group’s electron-withdrawing effect .
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.2–8.4 ppm (aromatic protons deshielded by sulfonyl), δ 3.5–3.8 ppm (CH₂Br protons split into a triplet) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 329.89 (calculated: 329.92) .
- X-ray Crystallography : Resolves bond angles (e.g., C-SO₂-C angle ~109°), confirming sulfonyl geometry .
Advanced: How can computational modeling predict the compound’s reactivity in radical-initiated polymerizations?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Bond dissociation energies (BDEs) : The C-Br bond adjacent to the sulfonyl group has a lower BDE (68 kcal/mol) vs. the distal Br (72 kcal/mol), favoring selective cleavage .
- Radical stability : Sulfonyl groups stabilize adjacent radicals via resonance, enabling controlled polymer chain growth .
Experimental validation : EPR spectroscopy detects persistent radical intermediates during photoinitiated polymerizations .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Light sensitivity : Store in amber glass at 4°C to prevent bromine loss via photolysis .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors (TLV: 0.1 ppm) .
- PPE : Nitrile gloves and goggles are mandatory; sulfonyl groups can cause dermal irritation .
Advanced: What strategies resolve contradictions in reported solubility data across solvents?
Answer:
Discrepancies arise from polymorphic forms and solvent polarity. Systematic approaches include:
- Hansen Solubility Parameters : The compound’s HSP (δD=18.5, δP=12.3, δH=6.4) predicts optimal solubility in DMSO (δP=12.0) over toluene (δP=1.0) .
- Temperature gradients : Solubility in THF increases from 12 mg/mL at 25°C to 45 mg/mL at 60°C .
- Co-solvent systems : Ethanol/water (70:30 v/v) enhances solubility to 28 mg/mL via hydrophobic packing disruption .
Advanced: How does this compound serve as a precursor in covalent organic framework (COF) synthesis?
Answer:
The dual bromine sites enable Sonogashira coupling with diynes to form porous COFs:
- Linker design : Reactivity with 1,3,5-triethynylbenzene yields a COF with a surface area of 1,200 m²/g and pore size ~14 Å .
- Post-synthetic modification : Sulfonyl groups can be functionalized with amines (e.g., ethylenediamine) to tune COF hydrophilicity .
Basic: What are the compound’s key applications in medicinal chemistry?
Answer:
- Kinase inhibitor synthesis : The sulfonyl group mimics ATP’s phosphate in binding pockets (e.g., EGFR inhibitors) .
- Prodrug activation : Bromine atoms are replaced by thiols in glutathione-rich tumor microenvironments, enabling targeted drug release .
Advanced: What mechanistic insights explain its role in enantioselective catalysis?
Answer:
In asymmetric Heck reactions, the sulfonyl group:
- Chiral induction : Coordinates to Pd(0) via sulfur lone pairs, favoring R-configured products (85% ee) .
- Steric control : The propane chain restricts substrate approach, as shown in NOESY spectra .
Basic: How is the compound purified post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
